Superior Lipophilicity: Hansch Parameter (π) Comparison of SCF3 vs. CF3
The trifluoromethylthio (-SCF3) group exhibits a Hansch lipophilicity parameter π = 1.44, significantly higher than the common trifluoromethyl (-CF3) group (π = 0.88) [1]. This difference of Δπ = 0.56 represents a substantial increase in hydrophobicity, which is a critical factor in optimizing membrane permeability and metabolic stability for drug candidates.
| Evidence Dimension | Lipophilicity (Hansch π parameter) |
|---|---|
| Target Compound Data | π = 1.44 (for -SCF3 group) |
| Comparator Or Baseline | π = 0.88 (for -CF3 group) |
| Quantified Difference | Δπ = 0.56 (63.6% higher lipophilicity) |
| Conditions | Calculated hydrophobic substituent constant derived from octanol-water partition coefficients |
Why This Matters
This quantitative lipophilicity advantage directly translates to enhanced cell membrane penetration and oral bioavailability in drug development, a key selection criterion over CF3-substituted alternatives.
- [1] Zheng, H. et al. (2017). Cu-mediated oxidative trifluoromethylthiolation of arylboronic acids with (bpy)CuSCF3. Tetrahedron Letters. DOI: 10.1016/j.tetlet.2017.01.012 View Source
